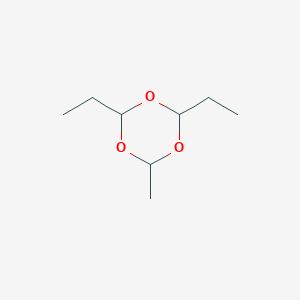
2,4-Diethyl-6-methyl-1,3,5-trioxane
説明
Synthesis Analysis
The synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane involves a series of chemical reactions that lead to the formation of the trioxane ring. While specific studies on this compound are scarce, research on similar trioxanes suggests methods like cyclotrimerization of aldehydes with catalysts such as methylrhenium trioxide, which have shown to yield excellent results for other 1,3,5-trioxanes (Zhu & Espenson, 1998). Additionally, other synthetic routes may involve reactions under specific conditions that favor the formation of the trioxane ring, as demonstrated in studies on related compounds.
Molecular Structure Analysis
The molecular structure of 2,4-Diethyl-6-methyl-1,3,5-trioxane is characterized by a six-membered ring containing three oxygen atoms interspersed with carbon atoms, to which ethyl and methyl groups are attached. The precise arrangement of these substituents influences the compound's physical and chemical properties. Crystallography and spectroscopic techniques, such as X-ray diffraction and NMR, are typically employed to determine these structural details. For instance, analysis of related trioxane structures provides insights into the conformational preferences and electronic distribution within the molecule.
Chemical Reactions and Properties
Trioxanes, including 2,4-Diethyl-6-methyl-1,3,5-trioxane, undergo various chemical reactions that reflect their reactivity and functional potential in synthetic chemistry. These may include reactions with nucleophiles, electrophiles, and reagents that facilitate ring-opening or modification of the trioxane core. For example, the reactivity of trioxanes with sodium borohydride and conditions leading to reductive decomposition have been explored, offering parallels to potential reactions of 2,4-Diethyl-6-methyl-1,3,5-trioxane (Yamamoto et al., 1980).
科学的研究の応用
Catalytic Applications : 2,4,6-tricyclobutyl-1,3,5-trioxane has been identified as a stable trimeric form of fragile cyclobutane carbaldehyde, potentially useful as a stable catalyst for cyclobutane carbaldehyde synthesis (Shorunov, Bermeshev, Demchuk, & Nelyubina, 2019).
Component in Volatile Products : 2,4,6-tripentyl-1,3,5-trioxane, a principal component in volatile products from autoxidizing methyl linoleate, results from the condensation of hexanal and pentanal (Horvat, McFadden, Ng, Lane, & Shepherd, 1966).
Low-Temperature Spectroscopy : The synthesis and low-temperature spectroscopy of 1,3,5-Trioxane-2,4,6-Trione, a cyclic trimer of carbon dioxide, provide insights into its conversion to CO2 (Rodig, Snow, Scholl, & Rea, 2016).
Anticancer and Antimalarial Potential : Trioxanes in cyclic 2-enoate substructures show promising anticancer activity and potential antimalarial activity, suggesting a unique mechanism of action for future drugs (Hossain et al., 2013).
Physical Properties in Mixtures : Binary mixtures of 2,4,6-trimethyl-1,3,5-trioxane with various carbonates show significant deviations in viscosity, compressibilities, and refractive index (Arbad, Lande, Wankhede, & Wankhede, 2006).
Crystal Structure Analysis : The study of tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane revealed its structure as a colorless, triclinic crystal (Tarbutton & Valente, 2010).
Chemical Reactions Optimization : Research identifies key reactions affecting 1,3,5-trioxane yield and selectivity, important for optimizing production processes (Qi et al., 2018).
Molecular Interactions Studies : Molecular interactions in 2,4,6-trimethyl-1,3,5-trioxane with n-alkyl acetates are influenced by the molecular weight of the acetates (Wankhede, Wankhede, Lande, & Arbad, 2006).
Antimalarial Drug Research : C4-(hydroxyalkyl)trioxanes have been explored for their effectiveness as antimalarial agents (Cumming, Wang, Park, Shapiro, & Posner, 1998).
Advanced Analytical Techniques : Quantitative NMR spectroscopy of complex mixtures like formaldehyde-water-1,3,5-trioxane uses virtual references for reliable data (Maiwald, Grützner, Ströfer, & Hasse, 2006).
将来の方向性
The future directions of research on 2,4-Diethyl-6-methyl-1,3,5-trioxane and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of 1,3,5-trioxane derivatives from carbon dioxide has been proposed, which could contribute to CO2 reutilization .
特性
IUPAC Name |
2,4-diethyl-6-methyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7-9-6(3)10-8(5-2)11-7/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSXEDRNYINCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338242 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethyl-6-methyl-1,3,5-trioxane | |
CAS RN |
117888-04-7 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



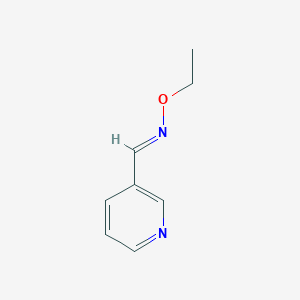
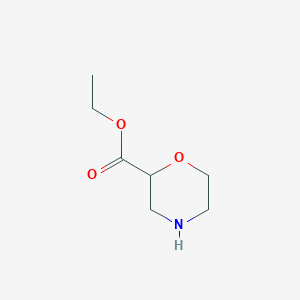
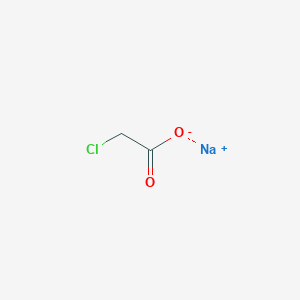

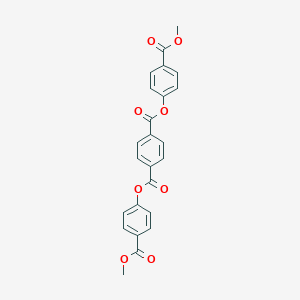
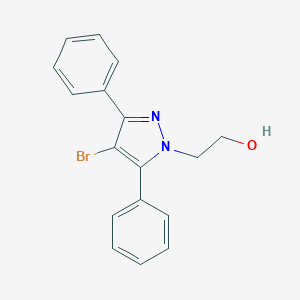
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
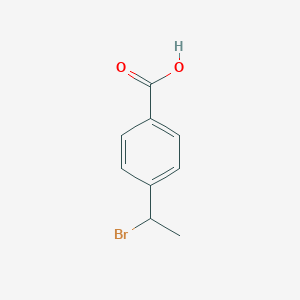
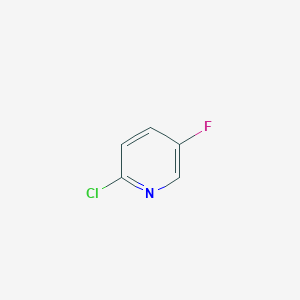
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
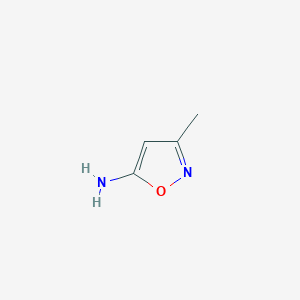
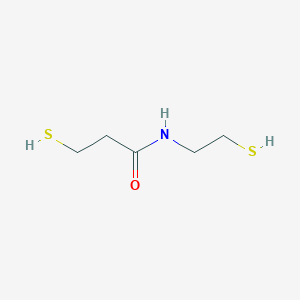
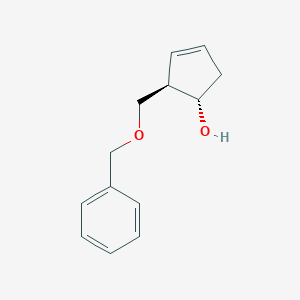
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)